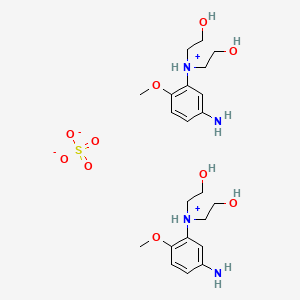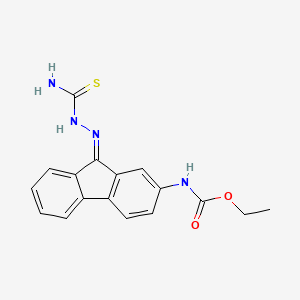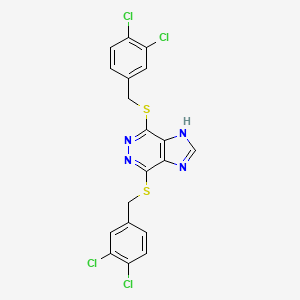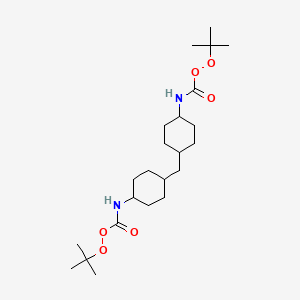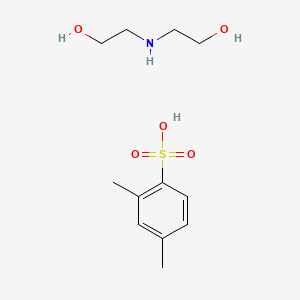![molecular formula C22H41N3O B12675212 N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide CAS No. 93893-34-6](/img/structure/B12675212.png)
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is an organic compound with a complex structure that includes both amine and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide typically involves the reaction of 9,12,15-octadecatrienoic acid with N-[2-[(2-aminoethyl)amino]ethyl]amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different alkyl groups to the amine functionalities .
Applications De Recherche Scientifique
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized polymers and surfactants .
Mécanisme D'action
The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(2-aminoethyl)amine: Similar in structure but lacks the long-chain fatty acid component.
N,N-bis(2-aminoethyl)ethylenediamine: Another related compound with multiple amine groups but different overall structure
Uniqueness
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is unique due to its combination of amine and amide functionalities along with a long-chain polyunsaturated fatty acid. This structure imparts specific chemical and biological properties that are not found in simpler amine or amide compounds .
Propriétés
Numéro CAS |
93893-34-6 |
|---|---|
Formule moléculaire |
C22H41N3O |
Poids moléculaire |
363.6 g/mol |
Nom IUPAC |
(9E,12E,15E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h3-4,6-7,9-10,24H,2,5,8,11-21,23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+ |
Clé InChI |
DNMNDVSFVZUBTJ-IUQGRGSQSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)



